Physicochemical properties of 1-(4-Bromophenyl)cyclopropane-1-carbohydrazide
Physicochemical properties of 1-(4-Bromophenyl)cyclopropane-1-carbohydrazide
An In-depth Technical Guide to the Physicochemical Properties of 1-(4-Bromophenyl)cyclopropane-1-carbohydrazide
Foreword
Prepared for researchers, medicinal chemists, and drug development professionals, this technical guide provides a comprehensive analysis of the core physicochemical properties of 1-(4-Bromophenyl)cyclopropane-1-carbohydrazide . As a Senior Application Scientist, my objective is not merely to present data, but to contextualize it, offering insights into the causal relationships between these properties and their implications for drug discovery and development. The methodologies described herein are grounded in established, self-validating protocols, ensuring scientific rigor and reproducibility. This document is structured to serve as both a reference and a practical guide for the empirical investigation of this promising chemical entity.
Molecular Overview and Strategic Importance
1-(4-Bromophenyl)cyclopropane-1-carbohydrazide (CAS No. 1098360-87-2) is a synthetic small molecule that integrates several key pharmacophores: a bromophenyl group, a rigid cyclopropane linker, and a reactive carbohydrazide moiety.[1][2] The presence of a halogen, specifically bromine, can enhance binding affinity to biological targets through halogen bonding and improve pharmacokinetic properties. The cyclopropane ring introduces conformational rigidity, which can be advantageous for locking in a bioactive conformation and improving metabolic stability. The carbohydrazide group serves as a versatile synthetic handle and a potential hydrogen bonding participant in ligand-receptor interactions.
Understanding the fundamental physicochemical properties of this molecule is a non-negotiable prerequisite for any rational drug development program. These parameters govern the compound's absorption, distribution, metabolism, and excretion (ADME) profile, and directly influence its formulation, efficacy, and safety.
Chemical Structure
Caption: Chemical structure of 1-(4-Bromophenyl)cyclopropane-1-carbohydrazide.
Core Molecular Properties
The foundational properties of a compound provide the first-pass filter in drug discovery. The data below, compiled from chemical databases, offers a snapshot of the molecule's key descriptors.
| Property | Value | Source |
| CAS Number | 1098360-87-2 | ChemScene[1] |
| Molecular Formula | C₁₀H₁₁BrN₂O | ChemScene[1] |
| Molecular Weight | 255.11 g/mol | ChemScene[1], Parchem[2] |
| IUPAC Name | 1-(4-bromophenyl)cyclopropane-1-carbohydrazide | Fluorochem[3] |
| SMILES | O=C(C1(C2=CC=C(Br)C=C2)CC1)NN | ChemScene[1] |
| Computed LogP | 1.47 - 1.91 | ChemScene, Fluorochem[1][3] |
| Topological Polar Surface Area (TPSA) | 55.12 Ų | ChemScene[1] |
| Hydrogen Bond Donors | 2 | ChemScene[1] |
| Hydrogen Bond Acceptors | 2 | ChemScene[1] |
| Rotatable Bonds | 2 | ChemScene[1] |
General Synthetic Pathway
While numerous synthetic routes are plausible, a common and effective strategy for constructing carbohydrazides involves the activation of a carboxylic acid precursor followed by nucleophilic attack by hydrazine. This workflow ensures high yields and purity.
Caption: A plausible and efficient synthetic workflow for the target compound.
Critical Physicochemical Parameters: Methodology and Implications
This section delves into the essential physicochemical properties that dictate the "drug-like" nature of a compound. For each parameter, we discuss its significance and the authoritative experimental protocols for its determination.
Aqueous Solubility
Expertise & Experience: Aqueous solubility is arguably one of the most critical early indicators of a compound's potential. Insufficient solubility directly impedes oral absorption, leading to poor bioavailability, and creates significant challenges for intravenous formulation. It is a primary reason for compound attrition in preclinical development.[4]
Trustworthiness (Protocol): The gold-standard method for determining thermodynamic equilibrium solubility is the Shake-Flask Method , as established by Higuchi and Connors.[5]
-
Step 1: Sample Preparation: An excess amount of the solid compound is added to a vial containing a buffer of a specific pH (e.g., phosphate-buffered saline, PBS, at pH 7.4 to mimic physiological conditions).[6]
-
Step 2: Equilibration: The vial is sealed and agitated in a temperature-controlled environment (typically 25°C or 37°C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached between the solid and dissolved states.[4]
-
Step 3: Phase Separation: The suspension is filtered (using a low-binding filter, e.g., 0.22 µm PVDF) or centrifuged to remove all undissolved solid.
-
Step 4: Quantification: The concentration of the compound in the clear supernatant is determined using a validated analytical method, most commonly High-Performance Liquid Chromatography (HPLC) with UV detection.[6][7]
-
Step 5: Validation: The process should be repeated at multiple pH values (e.g., 2.0, 5.0, 7.4) to construct a pH-solubility profile, which is critical for predicting absorption in different regions of the gastrointestinal tract.
Data: Specific experimental solubility data for 1-(4-Bromophenyl)cyclopropane-1-carbohydrazide is not currently available in the public domain. Experimental determination via the shake-flask method is strongly recommended.
Lipophilicity (LogP and LogD)
Expertise & Experience: Lipophilicity, the measure of a compound's affinity for a lipid-like environment versus an aqueous one, is a master regulator of ADME properties.[8] It governs membrane permeability, plasma protein binding, volume of distribution, and potential for CNS penetration. The octanol-water partition coefficient (LogP) is the standard measure for the neutral form of the molecule.[8][9] For ionizable compounds, the distribution coefficient (LogD) at a specific pH (typically 7.4) is more physiologically relevant. According to Lipinski's 'Rule of 5', a LogP value <5 is often associated with better oral absorption.[8]
Trustworthiness (Protocol): While the Shake-Flask Method is the traditional approach, Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) is a widely accepted, high-throughput alternative for estimating LogP.[8][9][10]
-
Step 1: System Setup: An HPLC system equipped with a C18 (octadecylsilyl) column is used. The C18 stationary phase mimics the lipophilic octanol environment.
-
Step 2: Mobile Phase: A series of isocratic runs are performed using varying ratios of an aqueous buffer and an organic modifier (e.g., methanol or acetonitrile).[11]
-
Step 3: Calibration: A set of standard compounds with known LogP values are injected, and their retention times (t_R) are recorded for each mobile phase composition.
-
Step 4: Retention Factor Calculation: The retention factor (k') is calculated for each standard using the formula: k' = (t_R - t_0) / t_0, where t_0 is the column dead time.[9]
-
Step 5: Extrapolation to 100% Aqueous Phase: A plot of log k' versus the percentage of organic modifier is created for each standard. The y-intercept of this plot (log k'_w) corresponds to the retention factor extrapolated to a 100% aqueous mobile phase.
-
Step 6: LogP Determination: A final calibration curve is generated by plotting the known LogP values of the standards against their calculated log k'_w values. The LogP of the test compound is then determined by measuring its log k'_w and interpolating from this calibration curve.
Data: Computational models predict a LogP value in the range of 1.47 to 1.91 .[1][3] This moderate lipophilicity is promising, suggesting a good balance between aqueous solubility and membrane permeability. However, these are in silico predictions; experimental verification is essential.
Ionization Constant (pKa)
Expertise & Experience: The pKa value defines the pH at which a compound exists as 50% ionized and 50% neutral.[12] This property is fundamental, as the charge state of a molecule dramatically affects its solubility, permeability, and interaction with biological targets. The carbohydrazide moiety contains basic nitrogen atoms, meaning this compound will likely have one or more basic pKa values. Understanding these values is critical for predicting its behavior in the acidic environment of the stomach versus the neutral pH of the blood.
Trustworthiness (Protocol): For compounds with limited solubility, traditional potentiometric titration can be challenging.[11][13] UV-Metric Titration or Capillary Electrophoresis (CE) are robust and material-sparing alternatives.
-
Step 1: Solution Preparation: A stock solution of the compound is prepared in a suitable co-solvent (e.g., methanol) and then diluted into a series of buffers covering a wide pH range (e.g., pH 2 to 12).
-
Step 2: Spectrophotometric Measurement: The UV-Vis absorbance spectrum of the compound is recorded for each pH solution.
-
Step 3: Data Analysis: As the pH changes and the molecule ionizes, its chromophore is altered, resulting in shifts in the absorbance spectrum. By plotting absorbance at a specific wavelength versus pH, a sigmoidal curve is generated.[13]
-
Step 4: pKa Determination: The inflection point of this sigmoidal curve corresponds to the pKa of the ionizable group.[13] Specialized software is used to fit the data and calculate a precise value.
Data: No experimental pKa data for 1-(4-Bromophenyl)cyclopropane-1-carbohydrazide has been published. Given the presence of the hydrazide group (-NHNH₂), it is expected to be basic. Determining the pKa is a high-priority experimental task.
Melting Point (MP)
Expertise & Experience: The melting point is a fundamental thermodynamic property that provides a reliable indication of a compound's purity and the strength of its crystal lattice. A sharp melting range is characteristic of a pure crystalline substance, whereas impurities typically depress and broaden the melting range. This data is crucial for quality control and for understanding the solid-state stability of the material.
Trustworthiness (Protocol): The determination of melting point is standardized by multiple pharmacopeias, including the U.S. Pharmacopeia (USP). The Capillary Method is the most common and accepted procedure.[14][15]
-
Step 1: Sample Preparation: A small amount of the finely powdered, dry compound is packed into a thin-walled capillary tube to a height of 2.5-3.5 mm.[14][16]
-
Step 2: Instrument Setup: The capillary tube is placed in the heating block of a melting point apparatus (e.g., an OptiMelt or Mel-Temp).[17]
-
Step 3: Measurement: The sample is heated at a controlled, slow rate, typically 1 °C/minute, starting from a temperature about 5-10°C below the expected melting point.[14][15]
-
Step 4: Recording the Range: Two temperatures are recorded: the onset point (when the substance first begins to collapse or liquefy) and the clear point (when the substance is completely melted).[14] This defines the melting range.
-
Step 5: Calibration: The instrument must be regularly calibrated using certified reference standards with known melting points to ensure temperature accuracy.[14]
Data: The experimental melting point for this compound is not available in the reviewed literature. This is a foundational characterization step that should be performed on any synthesized batch.
Summary and Forward-Looking Recommendations
1-(4-Bromophenyl)cyclopropane-1-carbohydrazide presents a promising profile based on its structural features and computed physicochemical properties. Its moderate lipophilicity suggests a favorable starting point for developing a drug candidate with a balanced ADME profile.
However, this guide underscores the critical need for empirical data. The following experimental investigations are recommended as the highest priority for advancing the study of this compound:
-
Determine Aqueous Solubility: Use the shake-flask method to establish a definitive pH-solubility profile.
-
Measure LogD at pH 7.4: Employ the RP-HPLC method to validate the computed lipophilicity and obtain the more physiologically relevant distribution coefficient.
-
Ascertain pKa Value(s): Utilize UV-metric titration or capillary electrophoresis to identify the ionization constants associated with the basic hydrazide moiety.
-
Record the Melting Point: Characterize the solid-state properties and purity of the synthesized material via the standard capillary method.
Execution of these foundational experiments will provide the robust, high-quality data necessary to make informed decisions in any subsequent drug discovery and development campaign.
References
- Overview on chromatographic and potentiometric based approaches for pKa determination of sparingly soluble substances. (n.d.). Google Scholar.
- (PDF) Experimental and Computational Methods Pertaining to Drug Solubility. (n.d.).
- Determination of log P coefficients via a RP-HPLC column. (n.d.).
- LogP—Making Sense of the Value. (n.d.). ACD/Labs.
- Computer Prediction of pKa Values in Small Molecules and Proteins. (2021).
- Development of Methods for the Determin
- Compound solubility measurements for early drug discovery. (2022).
- SOLUBILITY DETERMINATION IN DRUG DISCOVERY AND DEVELOPMENT. (2013). International Journal of Pharmaceutical Sciences and Research.
- solubility experimental methods.pptx. (n.d.). Slideshare.
- Predicting the pKa of Small Molecules. (n.d.).
- Methods for Determination of Lipophilicity. (2022). Encyclopedia.pub.
- Determination of Melting Points According to Pharmacopeia. (n.d.). thinkSRS.com.
- Melting point determin
- 1-(4-Bromophenyl)cyclopropane-1-carbohydrazide. (n.d.). ChemScene.
- 1-(4-Bromophenyl)cyclopropane-1-carbohydrazide. (n.d.). Fluorochem.
- What is Melting Point? (n.d.). Mettler Toledo.
- Melting Point Determin
- 4.3 DETERMINATION OF MELTING RANGE AND MELTING TEMPERATURE. (n.d.). Thai Herbal Pharmacopoeia.
- 1-(4-Bromophenyl)Cyclopropane-1-Carbohydrazide (Cas 1098360-87-2). (n.d.). Parchem.
- Carbohydrazide. (n.d.).
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